Cytochalasin B

Description

This compound has been reported in Boeremia exigua, Sonchus mauritanicus, and other organisms with data available.

Cytochalasins are mycotoxins that have the ability to bind to actin filaments and block polymerization and the elongation of actin. As a result, they can change cellular morphology, inhibit cellular processes such as cell division, and cause cells to undergo apoptosis. Cytochalasins also have the ability to permeate cell membranes, prevent cellular translocation, cause cells to enucleate, and affect other aspects of biological processes unrelated to actin polymerization. This compound is an alkaloid isolated from the fungus Helminthosporium dermatioideum, as well as hormiscium species and rhoma species. (A742, A2910, A2911, L1913)

A cytotoxic member of the CYTOCHALASINS.

Propriétés

IUPAC Name |

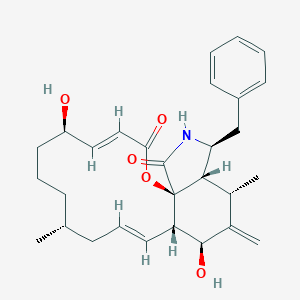

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOGMAARMMDZGR-TYHYBEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893482 | |

| Record name | Cytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Cytochalasin B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

FELTED NEEDLES FROM ACETONE | |

CAS No. |

14930-96-2 | |

| Record name | Cytochalasin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14930-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014930962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytochalasin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHI920QS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTOCHALASIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218-221 °C | |

| Record name | CYTOCHALASIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations

| Parameter | Value | Condition / Notes | Source |

| Kd (Dissociation Constant) | ~40 nM (4 x 10-8 M) | Binding to F-actin in the absence of ATP. | [9] |

| 1.4 nM | High-affinity binding to F-actin in ADP solution with inorganic phosphate (B84403) (Pi). | [15] | |

| 1.6 nM | High-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| 2.2 nM | Binding to F-actin in the presence of 2 mM MgCl2. | [16] | |

| 200 nM | Low-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| Ki (Inhibition Constant) | 80 nM | For inhibition of filament growth in the presence of ATP. | [15] |

| 800 nM | For inhibition of filament shortening in the presence of ATP. | [15] | |

| IC50 (Half-maximal Inhibition) | 40 nM (4 x 10-8 M) | For inhibition of assembly rate in the absence of ATP. | [9][17] |

| 200 nM (2 x 10-7 M) | For inhibition of assembly rate when using F-actin fragments as nuclei. | [9][17] |

Table 2: Effects on Actin Polymerization Kinetics

| Kinetic Effect | Observation | This compound Conc. | Source |

| Polymerization Rate | Reduced by up to 90%. | 2 µM | [5] |

| Steady State Monomer Conc. | Increased by a factor of up to 2.5. | 2 µM | [5] |

| Barbed End Kinetics | Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold. | 2 µM | [13][14] |

| Critical Concentration (Cc) | Twofold increase at the barbed end. | 2 µM | [13][14] |

| Pointed End Kinetics | No significant change in assembly rate constants or Cc. | 2 µM | [13][14] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

-

Reagent Preparation:

-

G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

-

This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

-

Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

-

Assay Execution:

-

In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

-

Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

-

Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

-

Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

-

-

Data Acquisition:

-

Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Analysis:

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

-

The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

-

dot

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

-

Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

-

Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

-

Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

-

Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of this compound on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound may shorten actin filaments by a mechanism independent of barbed end capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound slows but does not prevent monomer addition at the barbed end of the actin filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-affinity binding of this compound to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rupress.org [rupress.org]

- 18. Effect of this compound on formation and properties of muscle F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on actin and myosin association with particle binding sites in mouse macrophages: implications with regard to the mechanism of action of the cytochalasins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence and electron microscopic study of intracellular F-actin in concanavalin A-treated and this compound-treated Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations

| Parameter | Value | Condition / Notes | Source |

| Kd (Dissociation Constant) | ~40 nM (4 x 10-8 M) | Binding to F-actin in the absence of ATP. | [9] |

| 1.4 nM | High-affinity binding to F-actin in ADP solution with inorganic phosphate (B84403) (Pi). | [15] | |

| 1.6 nM | High-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| 2.2 nM | Binding to F-actin in the presence of 2 mM MgCl2. | [16] | |

| 200 nM | Low-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| Ki (Inhibition Constant) | 80 nM | For inhibition of filament growth in the presence of ATP. | [15] |

| 800 nM | For inhibition of filament shortening in the presence of ATP. | [15] | |

| IC50 (Half-maximal Inhibition) | 40 nM (4 x 10-8 M) | For inhibition of assembly rate in the absence of ATP. | [9][17] |

| 200 nM (2 x 10-7 M) | For inhibition of assembly rate when using F-actin fragments as nuclei. | [9][17] |

Table 2: Effects on Actin Polymerization Kinetics

| Kinetic Effect | Observation | This compound Conc. | Source |

| Polymerization Rate | Reduced by up to 90%. | 2 µM | [5] |

| Steady State Monomer Conc. | Increased by a factor of up to 2.5. | 2 µM | [5] |

| Barbed End Kinetics | Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold. | 2 µM | [13][14] |

| Critical Concentration (Cc) | Twofold increase at the barbed end. | 2 µM | [13][14] |

| Pointed End Kinetics | No significant change in assembly rate constants or Cc. | 2 µM | [13][14] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

-

Reagent Preparation:

-

G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

-

This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

-

Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

-

Assay Execution:

-

In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

-

Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

-

Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

-

Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

-

-

Data Acquisition:

-

Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Analysis:

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

-

The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

-

dot

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

-

Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

-

Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

-

Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

-

Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of this compound on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound may shorten actin filaments by a mechanism independent of barbed end capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound slows but does not prevent monomer addition at the barbed end of the actin filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-affinity binding of this compound to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rupress.org [rupress.org]

- 18. Effect of this compound on formation and properties of muscle F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on actin and myosin association with particle binding sites in mouse macrophages: implications with regard to the mechanism of action of the cytochalasins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence and electron microscopic study of intracellular F-actin in concanavalin A-treated and this compound-treated Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations

| Parameter | Value | Condition / Notes | Source |

| Kd (Dissociation Constant) | ~40 nM (4 x 10-8 M) | Binding to F-actin in the absence of ATP. | [9] |

| 1.4 nM | High-affinity binding to F-actin in ADP solution with inorganic phosphate (Pi). | [15] | |

| 1.6 nM | High-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| 2.2 nM | Binding to F-actin in the presence of 2 mM MgCl2. | [16] | |

| 200 nM | Low-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| Ki (Inhibition Constant) | 80 nM | For inhibition of filament growth in the presence of ATP. | [15] |

| 800 nM | For inhibition of filament shortening in the presence of ATP. | [15] | |

| IC50 (Half-maximal Inhibition) | 40 nM (4 x 10-8 M) | For inhibition of assembly rate in the absence of ATP. | [9][17] |

| 200 nM (2 x 10-7 M) | For inhibition of assembly rate when using F-actin fragments as nuclei. | [9][17] |

Table 2: Effects on Actin Polymerization Kinetics

| Kinetic Effect | Observation | This compound Conc. | Source |

| Polymerization Rate | Reduced by up to 90%. | 2 µM | [5] |

| Steady State Monomer Conc. | Increased by a factor of up to 2.5. | 2 µM | [5] |

| Barbed End Kinetics | Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold. | 2 µM | [13][14] |

| Critical Concentration (Cc) | Twofold increase at the barbed end. | 2 µM | [13][14] |

| Pointed End Kinetics | No significant change in assembly rate constants or Cc. | 2 µM | [13][14] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

-

Reagent Preparation:

-

G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

-

This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

-

Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

-

Assay Execution:

-

In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

-

Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

-

Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

-

Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

-

-

Data Acquisition:

-

Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Analysis:

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

-

The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

-

dot

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

-

Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

-

Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

-

Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

-

Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of this compound on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound may shorten actin filaments by a mechanism independent of barbed end capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound slows but does not prevent monomer addition at the barbed end of the actin filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-affinity binding of this compound to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rupress.org [rupress.org]

- 18. Effect of this compound on formation and properties of muscle F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on actin and myosin association with particle binding sites in mouse macrophages: implications with regard to the mechanism of action of the cytochalasins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence and electron microscopic study of intracellular F-actin in concanavalin A-treated and this compound-treated Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

| Cell Type | Concentration (µM) | Observed Morphological Effect | Reference(s) |

| Fibroblastic cells | 0.2 - 2 | Inhibition of membrane ruffling. | |

| Fibroblastic cells | 2 - 20 | Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments. | |

| HeLa Cells | 0.6 | Decreased cellular spread area and a more rounded morphology after 96 hours of treatment. | |

| Macaca mulatta (Aqueous Outflow System) | 1, 5, 10 µg/ml | Maintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal. | |

| Macaca mulatta (Aqueous Outflow System) | 15 µg/ml | 6% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 20 µg/ml | 54% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 40 µg/ml | 83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood. | |

| Myoblasts, Fibroblasts, Chondroblasts | 5 µg/ml | Extensive branching or arborized morphology. |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Various Cancer Lines | Multiple | 3 - 90 | |

| MCF-7 | Breast Cancer | > 200 | |

| MDA-MB-231 | Breast Cancer | > 200 | |

| B16F10 | Melanoma | > 200 |

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

-

Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

-

Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

-

Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

-

Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

-

Cells cultured in a glass-bottom dish or chamber slide

-

Live-cell imaging medium

-

This compound stock solution

-

An inverted microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and a time-lapse acquisition system.

Procedure:

-

Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

-

Baseline Imaging: Acquire images of the untreated cells to establish a baseline morphology and behavior.

-

Drug Addition: Carefully add this compound to the imaging medium at the desired final concentration.

-

Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

-

Data Analysis: Analyze the resulting image sequence to observe and quantify dynamic changes in cell morphology, such as cell rounding, blebbing, and motility.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that regulate cell shape, adhesion, and migration.

Signaling Pathways Affected by this compound

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound-induced actin disruption can lead to complex and often indirect effects on the activity of these GTPases and their downstream effectors. Similarly, focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are profoundly affected. The disassembly of actin stress fibers by this compound leads to the destabilization of focal adhesions and altered signaling through key components like Focal Adhesion Kinase (FAK).

Caption: Impact of this compound on Rho GTPase-mediated actin organization.

Caption: Disruption of Focal Adhesion signaling by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cell morphology is outlined below.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the actin cytoskeleton in a myriad of cellular processes. Its profound and well-characterized effects on cell morphology provide a robust system for studying cytoskeletal dynamics, cell adhesion, and motility. For drug development professionals, understanding the mechanisms of action and the cellular consequences of actin disruption by compounds like this compound is crucial for identifying novel therapeutic targets and assessing the off-target effects of candidate drugs. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at unraveling the complex interplay between small molecules and the architecture of the cell.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

| Cell Type | Concentration (µM) | Observed Morphological Effect | Reference(s) |

| Fibroblastic cells | 0.2 - 2 | Inhibition of membrane ruffling. | |

| Fibroblastic cells | 2 - 20 | Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments. | |

| HeLa Cells | 0.6 | Decreased cellular spread area and a more rounded morphology after 96 hours of treatment. | |

| Macaca mulatta (Aqueous Outflow System) | 1, 5, 10 µg/ml | Maintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal. | |

| Macaca mulatta (Aqueous Outflow System) | 15 µg/ml | 6% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 20 µg/ml | 54% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 40 µg/ml | 83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood. | |

| Myoblasts, Fibroblasts, Chondroblasts | 5 µg/ml | Extensive branching or arborized morphology. |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Various Cancer Lines | Multiple | 3 - 90 | |

| MCF-7 | Breast Cancer | > 200 | |

| MDA-MB-231 | Breast Cancer | > 200 | |

| B16F10 | Melanoma | > 200 |

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

-

Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

-

Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

-

Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

-

Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

-

Cells cultured in a glass-bottom dish or chamber slide

-

Live-cell imaging medium

-

This compound stock solution

-

An inverted microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and a time-lapse acquisition system.

Procedure:

-

Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

-

Baseline Imaging: Acquire images of the untreated cells to establish a baseline morphology and behavior.

-

Drug Addition: Carefully add this compound to the imaging medium at the desired final concentration.

-

Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

-

Data Analysis: Analyze the resulting image sequence to observe and quantify dynamic changes in cell morphology, such as cell rounding, blebbing, and motility.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that regulate cell shape, adhesion, and migration.

Signaling Pathways Affected by this compound

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound-induced actin disruption can lead to complex and often indirect effects on the activity of these GTPases and their downstream effectors. Similarly, focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are profoundly affected. The disassembly of actin stress fibers by this compound leads to the destabilization of focal adhesions and altered signaling through key components like Focal Adhesion Kinase (FAK).

Caption: Impact of this compound on Rho GTPase-mediated actin organization.

Caption: Disruption of Focal Adhesion signaling by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cell morphology is outlined below.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the actin cytoskeleton in a myriad of cellular processes. Its profound and well-characterized effects on cell morphology provide a robust system for studying cytoskeletal dynamics, cell adhesion, and motility. For drug development professionals, understanding the mechanisms of action and the cellular consequences of actin disruption by compounds like this compound is crucial for identifying novel therapeutic targets and assessing the off-target effects of candidate drugs. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at unraveling the complex interplay between small molecules and the architecture of the cell.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

| Cell Type | Concentration (µM) | Observed Morphological Effect | Reference(s) |

| Fibroblastic cells | 0.2 - 2 | Inhibition of membrane ruffling. | |

| Fibroblastic cells | 2 - 20 | Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments. | |

| HeLa Cells | 0.6 | Decreased cellular spread area and a more rounded morphology after 96 hours of treatment. | |

| Macaca mulatta (Aqueous Outflow System) | 1, 5, 10 µg/ml | Maintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal. | |

| Macaca mulatta (Aqueous Outflow System) | 15 µg/ml | 6% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 20 µg/ml | 54% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 40 µg/ml | 83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood. | |

| Myoblasts, Fibroblasts, Chondroblasts | 5 µg/ml | Extensive branching or arborized morphology. |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Various Cancer Lines | Multiple | 3 - 90 | |

| MCF-7 | Breast Cancer | > 200 | |

| MDA-MB-231 | Breast Cancer | > 200 | |

| B16F10 | Melanoma | > 200 |

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

-

Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

-

Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

-

Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

-

Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

-

Cells cultured in a glass-bottom dish or chamber slide

-

Live-cell imaging medium

-

This compound stock solution

-